molecular formula C11H12F2N2O B13704965 3-(3,5-Difluoro-benzyl)-piperazin-2-one CAS No. 1246548-59-3

3-(3,5-Difluoro-benzyl)-piperazin-2-one

Katalognummer: B13704965
CAS-Nummer: 1246548-59-3
Molekulargewicht: 226.22 g/mol
InChI-Schlüssel: DJBMJZPBXLYNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3,5-Difluoro-benzyl)-piperazin-2-one is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Difluoro-benzyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluoro-benzyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1246548-59-3

Molekularformel

C11H12F2N2O

Molekulargewicht

226.22 g/mol

IUPAC-Name

3-[(3,5-difluorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H12F2N2O/c12-8-3-7(4-9(13)6-8)5-10-11(16)15-2-1-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16)

InChI-Schlüssel

DJBMJZPBXLYNQY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)CC2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States
Foundational & Exploratory

3-(3,5-Difluoro-benzyl)-piperazin-2-one solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characterization of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Authored by: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility stands as a cornerstone, profoundly influencing everything from early-stage in vitro assay reliability to in vivo bioavailability and formulation design.[1][2][3][4][5] This guide provides a comprehensive framework for the solubility characterization of 3-(3,5-difluoro-benzyl)-piperazin-2-one, a molecule featuring a piperazin-2-one core known for its presence in bioactive compounds and a difluorobenzyl moiety that significantly modulates lipophilicity and metabolic stability.[6][7][8] We will detail the strategic application of kinetic and thermodynamic solubility assays, provide step-by-step protocols, and discuss the interpretation of solubility data to guide critical decisions in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities with scientific rigor.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic potential of a drug candidate cannot be realized if it fails to reach its biological target in sufficient concentration. Aqueous solubility is a primary determinant of a drug's absorption and, consequently, its bioavailability.[4][5] Poor solubility can lead to a cascade of development challenges, including:

  • Underestimated Potency: Inaccurate concentration measurements in biological assays.[9]

  • Poor Absorption: Limited dissolution in the gastrointestinal tract following oral administration.[3][10]

  • Formulation Hurdles: The need for complex and costly formulation strategies to enhance bioavailability.[10][11]

  • Increased Development Costs: Late-stage failures due to insurmountable pharmacokinetic challenges.[1][3]

The structure of 3-(3,5-difluoro-benzyl)-piperazin-2-one presents a fascinating case study. The piperazine ring is a common scaffold in medicinal chemistry, often incorporated to improve aqueous solubility and provide handles for synthetic modification.[7][8][12] Conversely, the introduction of fluorine atoms, particularly on a benzyl ring, is a well-established strategy to enhance metabolic stability and membrane permeability by increasing lipophilicity.[6][13][14][15] This juxtaposition necessitates a careful and phased experimental evaluation of its solubility profile.

A Phased Approach to Solubility Determination

Solubility assessment should not be a single experiment but a phased approach that aligns with the stages of drug discovery and development. This ensures that resources are used efficiently, with high-throughput screening methods applied early and more definitive, resource-intensive methods reserved for optimized lead candidates.[3][16]

Early Discovery: High-Throughput Kinetic Solubility Screening

During the early discovery phase, the goal is to rapidly screen and rank a large number of compounds. Kinetic solubility assays are ideal for this purpose as they are fast and require minimal compound.[9][17][18] This assay measures the solubility of a compound as it rapidly precipitates from a concentrated organic stock solution (typically DMSO) upon dilution into an aqueous buffer.[19] While not a measure of true equilibrium, it is an excellent predictor of potential solubility issues in aqueous-based biological assays.[18]

This protocol is designed for a 96-well plate format, enabling high-throughput analysis.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3,5-difluoro-benzyl)-piperazin-2-one in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.08 mM).

  • Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to the wells of a clear-bottom 96-well plate.

  • Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 1% and final compound concentrations ranging from 100 µM to 0.8 µM.

  • Incubation and Measurement:

    • Immediately place the plate in a nephelometric plate reader capable of measuring light scattering (turbidity).[1]

    • Shake the plate for 2 minutes and then measure the turbidity at a wavelength such as 620 nm.[17]

    • Allow the plate to incubate at room temperature for 1-2 hours and take a final reading.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

Lead Optimization: Thermodynamic (Equilibrium) Solubility

Once a compound is identified as a promising lead, a precise understanding of its true solubility is required. The thermodynamic solubility assay measures the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[16][17] This "gold standard" measurement is crucial for guiding formulation development and predicting in vivo absorption behavior. The Shake-Flask method is the most widely accepted technique for this determination.[20][21]

  • Compound Addition: Add an excess amount of solid (crystalline) 3-(3,5-difluoro-benzyl)-piperazin-2-one to several glass vials. A visible amount of undissolved solid should remain to ensure saturation.

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous solvent (e.g., Purified Water, PBS pH 7.4, 0.1 N HCl for Simulated Gastric Fluid, or FaSSIF for Fasted State Simulated Intestinal Fluid).

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled incubator (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, generally 24 to 48 hours.[20][22]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a standard curve of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant with the same solvent used for the standard curve.

    • Analyze the concentration of the diluted supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS.[9]

  • Calculation: Calculate the original concentration in the supernatant using the standard curve and the dilution factor. The result is the thermodynamic solubility in µg/mL or µM.

Data Presentation and Strategic Interpretation

All quantitative solubility data should be summarized in a structured table to facilitate analysis and decision-making.

Assay Type Medium pH Temperature (°C) Hypothetical Solubility Units
KineticPBS7.42545µM
ThermodynamicPurified Water~7.02525µg/mL
ThermodynamicPBS7.42530µg/mL
Thermodynamic0.1 N HCl (SGF)1.237150µg/mL
ThermodynamicFaSSIF (SIF)6.53722µg/mL

Interpretation:

  • pH-Dependent Solubility: The hypothetical data shows significantly higher solubility in acidic conditions (SGF) compared to neutral or near-neutral pH (Water, PBS, SIF). This is characteristic of a basic compound, where the nitrogen atoms in the piperazine ring become protonated at low pH, increasing polarity and aqueous solubility.

  • Kinetic vs. Thermodynamic: The kinetic solubility (45 µM or ~11 µg/mL) is lower than the thermodynamic solubility in most buffers. This is a common finding and highlights the risk of compound precipitation in high-concentration screening assays.

  • Implications for Oral Absorption: The low solubility in simulated intestinal fluid (FaSSIF) suggests that dissolution may be a rate-limiting step for oral absorption.[2][23] Based on this profile, 3-(3,5-difluoro-benzyl)-piperazin-2-one would likely be classified as a Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex scientific workflows and conceptual relationships.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Preclinical Phase A Compound Synthesis (3-(3,5-Difluoro-benzyl)-piperazin-2-one) B High-Throughput Screening (Kinetic Solubility Assay) A->B Small sample amount C Rank Compounds Identify Leads B->C Rapid data output D Lead Candidate Selection C->D Promising Candidate E Definitive Characterization (Thermodynamic Shake-Flask Assay) D->E Resource-intensive F pH-Solubility Profile (SGF, SIF, PBS) E->F Multiple conditions G Data Interpretation (BCS/DCS Classification) F->G Informs development path

Caption: Phased workflow for solubility characterization.

G cluster_0 Potential Challenges cluster_1 Formulation Strategies Sol Thermodynamic Solubility Data (e.g., < 50 µg/mL in SIF) Diss Dissolution Rate-Limited Absorption Sol->Diss Indicates Bio Low & Variable Oral Bioavailability Diss->Bio Goal Achieve Target In Vivo Exposure pH_mod pH Modification (Salt Formation) pH_mod->Goal Mitigate Challenges Cosolv Co-solvents / Surfactants Cosolv->Goal Mitigate Challenges Complex Cyclodextrin Complexation Complex->Goal Mitigate Challenges Lipid Lipid-Based Systems (e.g., SEDDS) Lipid->Goal Mitigate Challenges

Caption: Relationship between solubility and formulation strategy.

Addressing Poor Solubility: Potential Formulation Strategies

Should the experimental data confirm that 3-(3,5-difluoro-benzyl)-piperazin-2-one is a poorly soluble compound, several formulation strategies can be explored to enhance its dissolution and bioavailability.[10][23]

  • Salt Formation: Given the basic nature of the piperazine moiety, forming a salt (e.g., hydrochloride or mesylate) is often the most effective way to dramatically increase aqueous solubility and dissolution rate.[11]

  • Particle Size Reduction: Decreasing the particle size of the solid drug, for instance through micronization or nanosizing, increases the surface area available for dissolution.[10][23]

  • Use of Co-solvents and Surfactants: For liquid formulations, water-miscible organic solvents (co-solvents) or surfactants can be used to increase the drug's solubility in the vehicle.[4][10]

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic parts of the molecule and presenting a hydrophilic exterior, thereby improving solubility.[23][24]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, formulating the drug in lipid-based systems can enhance absorption by utilizing the body's natural lipid absorption pathways.[10][24]

Conclusion

A comprehensive and methodologically sound characterization of solubility is not merely a data-gathering exercise; it is a critical component of risk mitigation in drug development. For 3-(3,5-difluoro-benzyl)-piperazin-2-one, a molecule with competing structural influences on its physicochemical profile, a phased approach is paramount. Early-stage kinetic screening provides essential flags for potential liabilities, while definitive thermodynamic measurements using the shake-flask method provide the robust data needed to classify the compound and guide formulation development. By systematically evaluating solubility across a range of biorelevant conditions, researchers can make informed, data-driven decisions, ultimately increasing the probability of successfully advancing a promising new chemical entity toward the clinic.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Ritika, S. L. Harikumar, and Geeta Aggarwal. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Teva Pharmaceutical Industries Ltd. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bentham Science Publishers. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • G. V. Veselov, et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • BioDuro. ADME Solubility Assay.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • SlideShare. solubility experimental methods.pptx.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.
  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • WuXi AppTec. (2024, April 4). Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development.
  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Varela, M.T., et al. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Saudi Pharmaceutical Journal, 31, 1265–1273.
  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Solubility of Things. Piperazine.

Sources

Technical Guide: Synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(3,5-difluorobenzyl)-piperazin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of peptidomimetics, Melanocortin-4 receptor (MC4R) agonists, and HM74a receptor ligands. The 3,5-difluorobenzyl moiety acts as a bioisostere for phenylalanine, offering enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts.

This guide details two distinct synthetic architectures: a Solution-Phase Chiral Pool Strategy (prioritizing enantiopurity) and a Solid-Phase Combinatorial Strategy (prioritizing library diversity).

Part 1: Retrosynthetic Analysis

To construct the piperazin-2-one core with high regiochemical fidelity, we must differentiate the two nitrogen atoms early in the synthesis. The most robust disconnection relies on the cyclization of a linear


-(2-aminoethyl)-amino acid ester precursor.
Strategic Disconnection
  • Target: 3-(3,5-Difluoro-benzyl)-piperazin-2-one

  • Primary Disconnection: Amide bond formation (N1–C2).

  • Secondary Disconnection: Reductive amination (N4–C5).

  • Starting Material: (S)-3,5-Difluorophenylalanine methyl ester (Chiral Pool).

Retrosynthesis Target Target: 3-(3,5-Difluoro-benzyl)-piperazin-2-one Precursor Linear Precursor: N-(2-Aminoethyl)-(S)-3,5-F2-Phe-OMe Target->Precursor Amide Bond Formation (Cyclization) SM1 Start Material 1: (S)-3,5-Difluorophenylalanine Methyl Ester Precursor->SM1 Reductive Amination SM2 Start Material 2: N-Boc-2-aminoacetaldehyde Precursor->SM2 +

Caption: Retrosynthetic breakdown of the piperazin-2-one core into accessible chiral amino acid and aldehyde precursors.

Part 2: Solution-Phase Synthesis (The "Chiral Pool" Route)

Objective: High-yield synthesis of the (S)-enantiomer with >98% ee.

This route avoids the racemization issues often associated with direct alkylation of piperazinones. By utilizing (S)-3,5-difluorophenylalanine methyl ester , we anchor the stereochemistry before ring closure.

Step-by-Step Protocol
Step 1: Preparation of the Aldehyde Partner

Commercially available N-Boc-2-aminoacetaldehyde is unstable. It is best generated in situ or used immediately.

  • Reagents:

    
    -Boc-allylamine, Ozone (
    
    
    
    ), Dimethyl sulfide (DMS).
  • Procedure: Ozonolysis of

    
    -Boc-allylamine in DCM at -78°C followed by reductive workup with DMS yields 
    
    
    
    -Boc-2-aminoacetaldehyde.
Step 2: Reductive Amination (The Critical Junction)
  • Reagents: (S)-3,5-Difluorophenylalanine methyl ester HCl,

    
    -Boc-2-aminoacetaldehyde, Sodium triacetoxyborohydride (STAB), DIPEA, DCE (1,2-Dichloroethane).
    
  • Mechanism: Formation of the imine intermediate followed by selective reduction.[1] STAB is chosen over

    
     for its non-toxic profile and better selectivity for imines over aldehydes.
    
  • Protocol:

    • Dissolve amino ester (1.0 equiv) in DCE. Add DIPEA (1.1 equiv) to free the base.

    • Add aldehyde (1.1 equiv) and stir for 30 min to form the imine.

    • Add STAB (1.5 equiv) portion-wise. Stir at RT for 16h.

    • Checkpoint: Monitor by LC-MS for the disappearance of the imine mass.

Step 3: Deprotection and Cyclization
  • Reagents: TFA/DCM (1:1), then

    
    /MeOH (reflux).
    
  • Protocol:

    • Treat the secondary amine from Step 2 with TFA/DCM to remove the Boc group. Concentrate to dryness.

    • Redissolve the crude diamine-ester salt in MeOH.[2]

    • Add excess

      
       (5 equiv) and reflux for 4–12 hours.
      
    • Why Reflux? The intramolecular aminolysis of the ester requires thermal energy to overcome the entropic barrier of ring closing, although 6-membered rings form relatively easily.

Experimental Data Summary
ParameterSpecification / Result
Starting Material (S)-3,5-Difluorophenylalanine methyl ester
Key Reagent Sodium triacetoxyborohydride (STAB)
Yield (Step 2) 85-92%
Yield (Step 3) 78-85%
Enantiomeric Excess >98% (determined by Chiral HPLC)
Major Impurity Diketopiperazine (dimer) if concentration >0.1M

Part 3: Solid-Phase Synthesis (Combinatorial Approach)

Objective: Rapid generation of N1- and N4-substituted analogues.

This method utilizes the Fmoc/tBu strategy on a BAL (Backbone Amide Linker) or Rink Amide resin. The "On-Resin Cyclization" ensures that only cyclized products are cleaved, acting as a self-purification step.

Workflow Diagram

SolidPhase Resin 1. Resin Loading (Reductive Amination) Coupling 2. Peptide Coupling (Fmoc-3,5-F2-Phe-OH) Resin->Coupling HATU/DIEA Deprotect 3. Fmoc Removal (20% Piperidine) Coupling->Deprotect Cyclization 4. Cyclization/Cleavage (TFA/DCM) Deprotect->Cyclization Nucleophilic Attack

Caption: Solid-phase workflow utilizing resin-bound amine precursors for rapid library generation.

Protocol Highlights
  • Resin Loading: React an acid-labile resin (e.g., 2-chlorotrityl chloride) with ethylenediamine (monoprotected) or load an aldehyde resin with an amine via reductive amination.

  • Acylation: Couple Fmoc-3,5-difluorophenylalanine using HATU/HOAt.

  • Cyclization-Cleavage: Upon treatment with TFA, the ester/amide linkage is activated or the linker is cleaved, often promoting spontaneous cyclization if designed correctly (e.g., using a safety-catch linker strategy).

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Controlling Racemization

The C3 position (benzylic) is susceptible to racemization under strongly basic conditions or high heat.

  • Risk: Using NaH or strong alkoxides for alkylation of the piperazinone ring after formation.

  • Solution: Establish the chiral center before cyclization (as in Route A). Use weak bases (DIPEA,

    
    ) during the cyclization step.
    
The Fluorine Effect

The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (EWG) on the aromatic ring.

  • Impact: It reduces the electron density of the benzyl group, making the molecule more lipophilic but less prone to metabolic oxidation (metabolic soft spot protection).

  • NMR Diagnostic: Expect distinct coupling patterns in

    
     NMR (~ -109 ppm, triplet-like due to H-F coupling).
    
Purification of Polar Intermediates

Piperazinones are polar and basic.

  • Chromatography: Use DCM/MeOH/NH3 (90:9:1) systems.[1][2][3][4][5][6][7][8][9][10][11]

  • Workup: Avoid acidic aqueous washes during the final step, as the product will protonate and remain in the water phase.

References

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[12] Molecules, 27(11), 3419.[4]

    • Relevance: Establishes the core methodology for converting amino acids to piperazinones via diamine intermedi
  • Hulme, C., et al. (1998).Novel Applications of the Ugi Reaction: Solution Phase Synthesis of Piperazinones. Tetrahedron Letters, 39, 1113.

    • Relevance: Foundational text for multicomponent assembly of this scaffold.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[10] Synthesis.[1][2][3][4][5][6][7][9][10][13][14][15]

    • Relevance: Modern catalytic approaches to the piperazinone ring.[10]

  • Ma, D., et al. (2003).CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids. Journal of the American Chemical Society, 125, 12386.

    • Relevance: Provides context for handling fluorinated phenylalanine deriv

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-(3,5-Difluoro-benzyl)-piperazin-2-one in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization, synthesis, and validation of 3-(3,5-Difluoro-benzyl)-piperazin-2-one , a privileged scaffold in peptidomimetic drug design.

Executive Summary & Design Rationale

The 3-substituted piperazin-2-one core is a recognized "privileged scaffold" in medicinal chemistry, serving as a conformationally constrained mimetic of the peptide bond. Specifically, the 3-(3,5-difluoro-benzyl) analog represents a strategic fusion of two powerful design elements:

  • Peptidomimetic Constraint: The piperazinone ring restricts the

    
     and 
    
    
    
    torsion angles, mimicking the
    
    
    -turn secondary structure of proteins. This locks the "phenylalanine-like" side chain into a bioactive conformation often required for GPCR and protease recognition.
  • Metabolic Fortification (The Fluorine Effect): The 3,5-difluoro substitution pattern on the benzyl ring is not arbitrary. It is a specific bioisosteric replacement designed to block oxidative metabolism. The C-F bonds at the meta-positions deactivate the ring toward CYP450-mediated oxidation (specifically blocking the formation of reactive quinone methides or phenolic metabolites) while increasing lipophilicity (LogD) for improved membrane permeability.

Mechanistic Logic: The "Fluorine Scan"

The 3,5-difluoro motif is electronically unique. Unlike a single 4-fluoro (para) substitution, which blocks one site but activates ortho positions, the 3,5-pattern creates a "metabolic shield" around the ring while withdrawing electron density, reducing the pKa of any proximal amines and altering hydrogen bond acceptor capabilities.

MetabolicLogic Scaffold 3-Benzyl-piperazin-2-one (Native Scaffold) Metabolism CYP450 Oxidation (Para/Ortho Hydroxylation) Scaffold->Metabolism Susceptible Difluoro 3,5-Difluoro Substitution Scaffold->Difluoro Optimization Instability Rapid Clearance Low Bioavailability Metabolism->Instability Effect1 Blocks Metabolic Soft Spots Difluoro->Effect1 Effect2 Modulates Lipophilicity (LogD) Difluoro->Effect2 Result Optimized Lead (High Stability) Effect1->Result Effect2->Result

Figure 1: Strategic logic for incorporating the 3,5-difluoro motif to enhance metabolic stability.

Experimental Protocol: Synthesis & Assembly

Objective: Scalable synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one (racemic or chiral). Methodology: Cyclization of 1,2-diamines with


-halo esters.
Materials Required[1][2][3][4][5][6][7]
  • Reagent A: 3,5-Difluorobenzyl bromide (CAS: 141776-91-2)[1]

  • Reagent B: Diethyl malonate

  • Reagent C: Ethylenediamine (for racemic) or chiral 1,2-diamine equivalents.

  • Solvents: Ethanol (EtOH), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Catalysts: Sodium ethoxide (NaOEt).

Workflow Diagram

SynthesisWorkflow Start Start: 3,5-Difluorobenzyl bromide Step1 Step 1: Malonate Alkylation (Diethyl malonate, NaOEt) Start->Step1 Step2 Step 2: Decarboxylation & Bromination (Formation of alpha-bromo ester) Step1->Step2 Step3 Step 3: Cyclization (Ethylenediamine, 0°C to RT) Step2->Step3 Purification Purification (Column Chromatography / Recrystallization) Step3->Purification Final Product: 3-(3,5-Difluoro-benzyl)-piperazin-2-one Purification->Final

Figure 2: Step-wise synthetic route for the construction of the piperazinone core.

Detailed Procedure (Racemic Route)
Step 1: Preparation of Ethyl 2-bromo-3-(3,5-difluorophenyl)propanoate
  • Alkylation: To a stirred solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq). Stir for 30 min. Add 3,5-difluorobenzyl bromide (1.0 eq) dropwise. Reflux for 4 hours.

  • Hydrolysis & Decarboxylation: Treat the intermediate diester with aqueous KOH, followed by acidification and heating to facilitate decarboxylation, yielding 3-(3,5-difluorophenyl)propanoic acid.

  • Esterification & Bromination: React the acid with thionyl chloride/ethanol to reform the ethyl ester. Subsequently, perform

    
    -bromination using N-bromosuccinimide (NBS) and catalytic AIBN in CCl
    
    
    
    or via the Hell-Volhard-Zelinsky condition to generate the
    
    
    -bromo ester.
Step 2: Cyclization to Piperazin-2-one
  • Reaction: Dissolve ethylenediamine (5.0 eq, excess is critical to prevent dimerization) in absolute ethanol at 0°C.

  • Addition: Slowly add a solution of Ethyl 2-bromo-3-(3,5-difluorophenyl)propanoate (1.0 eq) in ethanol over 1 hour. The slow addition favors intramolecular cyclization over intermolecular polymerization.

  • Conditions: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Concentrate the solvent in vacuo. Redissolve residue in DCM and wash with saturated NaHCO

    
    . Dry organic layer over MgSO
    
    
    
    .
  • Purification: Purify via flash column chromatography (SiO

    
    , MeOH/DCM gradient 0-10%).
    

Critical Control Point: The regioselectivity is driven by the initial displacement of the bromide by one amine of the ethylenediamine, followed by lactamization with the ester. Excess diamine prevents cross-linking.

Structural Validation & QC

For drug development, confirming the structure and purity is non-negotiable.

QC Parameters Table
TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6)Characteristic signals:

6.9-7.1 (m, 3H, Ar-H),

7.8 (s, 1H, NH amide),

3.5 (m, CH chiral).
Confirm core structure and F-substitution pattern.
Purity HPLC-UV (254 nm)> 95% Area Under CurveEnsure no polymeric side products.
Chirality CSP-HPLC> 98% ee (if chiral synthesis used)Verify enantiomeric excess (Chiralpak AD-H or OD-H columns).
Fluorine Count 19F NMRSingle peak (or coupled multiplet) at

-109 to -112 ppm.
Confirm integrity of the difluoro ring.

Functionalization & Application

Once the core scaffold 3-(3,5-Difluoro-benzyl)-piperazin-2-one is synthesized, it serves as a versatile intermediate.

N1-Alkylation (Peptidomimetic Extension)

The amide nitrogen (N1) is relatively non-nucleophilic compared to the amine (N4), but in the piperazin-2-one, the N4 is the secondary amine available for functionalization.

  • Reaction: Reductive amination at N4 with various aldehydes allows for the introduction of "C-terminal" mimics.

  • Acylation: Reaction at N4 with acid chlorides introduces "N-terminal" mimics.

Metabolic Stability Assay (Protocol Reference)

To validate the "Fluorine Effect," the compound should be tested in Human Liver Microsomes (HLM).

  • Incubation: 1

    
    M compound with HLM (0.5 mg/mL protein) and NADPH.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS to monitor parent depletion.

  • Benchmark: Compare intrinsic clearance (

    
    ) against the non-fluorinated analog (3-benzyl-piperazin-2-one). Expect >2-fold improvement in half-life.
    

References

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[2][3] Molecules, 27(11), 3419.[3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4] Chemical Society Reviews, 37, 320-330.

  • Swallow, S. (2015). Fluorine in medicinal chemistry.[5] Progress in Medicinal Chemistry, 54, 65-133.

  • Bolognesi, M. L., et al. (2010).Piperazin-2-one synthesis and applications. (General reference for piperazinone scaffold utility in HIV/Protease inhibitors).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. As a privileged scaffold in medicinal chemistry, efficient and high-yield synthesis of piperazinone derivatives is critical for advancing drug discovery programs.[1][2][3] This document provides in-depth, experience-driven advice to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 3-(3,5-Difluoro-benzyl)-piperazin-2-one?

The most prevalent and robust method involves a two-step sequence: first, the N-alkylation of an N-protected ethylenediamine derivative with 3,5-difluorobenzyl halide, followed by deprotection and intramolecular cyclization. A common variation is the reductive amination of a protected aminoacetaldehyde with 3,5-difluorobenzylamine, followed by cyclization. A highly efficient approach is the direct condensation-cyclization of a suitable diamine with an ester or acid derivative of (3,5-difluorophenyl)acetic acid.[4] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the most critical parameters that influence the reaction yield?

Several factors are paramount for achieving high yields in this synthesis:

  • Purity of Reagents and Solvents: Moisture and impurities can significantly hinder the reaction, particularly by hydrolyzing activated intermediates or reacting with strong bases. Using anhydrous solvents and high-purity starting materials is essential.[5]

  • Choice of Base: The base plays a crucial role in promoting the nucleophilicity of the amine and facilitating the final cyclization step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, as are non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice depends on the specific reaction conditions and solvent.

  • Reaction Temperature: Temperature control is critical. While initial coupling steps may proceed at room temperature, the final intramolecular cyclization (lactamization) often requires heating to overcome the activation energy barrier. However, excessive heat can lead to side product formation.

  • Concentration: The reaction should be run at a suitable concentration. Overly dilute conditions can disfavor the intramolecular cyclization, leading to polymerization or other intermolecular side reactions.

Q3: What are the expected major side products in this synthesis?

Common side products include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent issue.

  • Polymeric Byproducts: Intermolecular reactions between the diamine and the acid/ester component can lead to linear polymers instead of the desired cyclic piperazinone.

  • N,N'-Diacylated Piperazine: If piperazine itself is used as a starting material, double acylation can occur.[6]

  • Products of Ring-Opening: Under harsh conditions, the piperazinone ring can be susceptible to hydrolysis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield with Starting Material Consumed

Q: My TLC/LCMS analysis shows that my starting materials are consumed, but I'm isolating very little of the desired 3-(3,5-Difluoro-benzyl)-piperazin-2-one. What is the likely cause?

A: This common issue often points to the formation of soluble oligomers/polymers or unforeseen side products that are difficult to isolate or characterize.

Causality & Explanation: The intended reaction is an intramolecular cyclization. However, if the intermolecular reaction is kinetically or thermodynamically favored, linear polyamide chains will form instead of the desired six-membered ring. This is particularly prevalent under highly concentrated conditions or if the linear precursor has a conformation that disfavors cyclization.

Troubleshooting Workflow:

G start Problem: Low Yield, Starting Material Consumed check_conc Is the reaction highly concentrated? start->check_conc dilute Action: Rerun reaction under high-dilution conditions (e.g., <0.1 M). check_conc->dilute Yes check_temp Was the reaction temperature too high? check_conc->check_temp No add_slowly Tip: Use syringe pump for slow addition of one reagent to the other. dilute->add_slowly lower_temp Action: Lower the reaction temperature to minimize decomposition or side reactions. check_temp->lower_temp Yes check_base Is the base appropriate? check_temp->check_base No base_screen Action: Screen alternative bases. (e.g., K2CO3, Cs2CO3, DIPEA) check_base->base_screen

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Employ High-Dilution Conditions: Rerunning the cyclization step at a lower concentration (e.g., 0.05 M to 0.1 M) can significantly favor the intramolecular reaction over intermolecular polymerization.

  • Slow Addition: Use a syringe pump to slowly add one of the linear precursors to the reaction mixture over several hours. This maintains a low instantaneous concentration of the reactant, further promoting cyclization.

  • Optimize Temperature: While heat is often required for cyclization, excessive temperatures can promote side reactions.[7] Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and purity.

  • Re-evaluate the Base: The choice of base can be critical. If using an amine base like TEA, it might not be strong enough, or it could be participating in side reactions. Consider switching to a stronger, non-nucleophilic base or an inorganic base like cesium carbonate, which is known to promote lactamization.

Problem 2: Incomplete Reaction - Significant Starting Material Remains

Q: My reaction stalls, and I consistently recover a large percentage of my starting ethylenediamine or (3,5-difluorophenyl)acetic acid derivative. How can I drive the reaction to completion?

A: This indicates that the activation energy for either the initial amide bond formation or the final cyclization is not being overcome. The issue could stem from insufficient activation, steric hindrance, or suboptimal reaction conditions.[5]

Causality & Explanation: The formation of the piperazinone is an amide bond formation followed by an intramolecular cyclization. Amide bond formation from a carboxylic acid and an amine is often slow and requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[8] If using an ester, the reaction is a nucleophilic acyl substitution that may require heat or catalysis. The final cyclization step also has its own energy barrier.

Recommended Solutions:

StrategyRationaleKey Considerations
Increase Temperature Provides the necessary thermal energy to overcome the activation barrier for cyclization.Monitor for byproduct formation via TLC/LCMS. Do not exceed the boiling point of the solvent. A range of 80-120°C is typical for solvents like Toluene or DMF.
Use a Coupling Reagent If starting from the carboxylic acid, a coupling reagent is essential. Reagents like HATU or HBTU are highly effective for forming the initial amide bond.[5]These reagents are moisture-sensitive. Ensure all glassware and solvents are anhydrous. Use a non-nucleophilic base like DIPEA.
Change the Solvent A more polar, higher-boiling solvent (e.g., DMF, DMAc, or Dioxane) can improve the solubility of intermediates and allow for higher reaction temperatures.Ensure the solvent is anhydrous. Some solvents can be difficult to remove during workup.
Catalysis For ester-based routes, acid or base catalysis can accelerate the rate of both the initial amidation and the final cyclization. A Lewis acid catalyst may also be effective.Stoichiometric amounts of a strong acid or base can lead to side reactions. Catalytic amounts (5-10 mol%) are preferred.
Problem 3: Difficulty with Product Purification

Q: The crude product is an oil or a complex mixture, and I'm struggling to purify it using column chromatography. What are some effective purification strategies?

A: Purification challenges often arise from byproducts with similar polarity to the desired product or from the inherent basicity of the piperazinone.

Causality & Explanation: The two nitrogen atoms in the piperazinone ring can interact strongly with the acidic silica gel used in chromatography, leading to peak tailing and poor separation. Furthermore, polymeric byproducts may streak across the column.

Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazinone product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.

    • Extract the now free-based product back into an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a much cleaner product.

  • Chromatography Optimization:

    • Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~1%). This will cap the acidic silanol groups and significantly reduce peak tailing.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography if silica proves problematic.

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol or isopropanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is often effective.

  • Crystallization:

    • If the product is a solid, crystallization is an excellent final purification step. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find conditions that yield high-purity crystals.

Example Experimental Protocol

This protocol is a representative synthesis based on common literature procedures for piperazinone formation.

Reaction Scheme:

G cluster_0 Reaction Scheme r1 Ethyl 2-(3,5-difluorophenyl)acetate plus1 + r2 N-Boc-ethylenediamine arrow1 -> int1 Linear Amide Intermediate arrow2 -> p1 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Sources

Technical Support Center: Improving the Solubility of Difluorobenzyl Piperazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with difluorobenzyl piperazinone compounds. These compounds, while promising, often exhibit poor aqueous solubility, which can impede accurate biological evaluation and preclinical development. This document provides a structured approach to diagnosing and resolving these solubility issues, grounded in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and questions regarding the solubility of difluorobenzyl piperazinone compounds.

Q1: Why is my difluorobenzyl piperazinone compound poorly soluble in aqueous buffers like PBS (pH 7.4)?

A: The limited aqueous solubility of difluorobenzyl piperazinone compounds typically stems from their molecular structure. The combination of the difluorobenzyl group and the piperazinone core often results in a molecule with high lipophilicity (hydrophobicity) and a stable crystalline structure. For a compound to dissolve, energy is required to break its crystal lattice, and this energy must be offset by favorable interactions with the solvent. In aqueous media, if the compound is neutral at pH 7.4, its interaction with polar water molecules is limited, making dissolution energetically unfavorable.

Q2: I am observing high variability in my cell-based assay results. Could this be a solubility issue?

A: Yes, inconsistent results in biological assays are a frequent consequence of poor solubility. A common practice is to dissolve the compound in a strong organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into an aqueous assay buffer. If this dilution results in a final concentration that exceeds the compound's aqueous solubility limit, the compound can precipitate. This leads to an unknown and variable effective concentration of the compound in the assay, causing unreliable and fluctuating results. This is a well-known issue in drug discovery.

Q3: What are the essential first steps to systematically improve the solubility of my compound?

A: The foundational step is to determine the key physicochemical properties of your compound, specifically its pKa and intrinsic solubility.[1] The pKa indicates the pH at which the compound is 50% ionized and is crucial for understanding how its charge and solubility will change with pH.[2][3][4][5] The piperazine moiety contains basic nitrogen atoms, making the solubility of these compounds likely pH-dependent.[6][7] Intrinsic solubility (the solubility of the un-ionized form) provides a baseline for developing solubilization strategies.[1]

Part 2: In-Depth Troubleshooting and Experimental Protocols

This section outlines a systematic, evidence-based approach to enhancing the solubility of your difluorobenzyl piperazinone compounds.

Initial Physicochemical Profiling

A comprehensive understanding of your compound's properties is critical before attempting any solubility enhancement.

Protocol 1: Determination of pKa and Intrinsic Solubility

  • Objective: To quantify the ionization constant (pKa) and the baseline solubility of the neutral compound.

  • Methodology (pKa Determination): Potentiometric or UV-metric titration is a standard method. This involves titrating a solution of the compound with an acid and a base while monitoring pH changes to identify the ionization points.[2]

  • Methodology (Intrinsic Solubility): The shake-flask method is widely used. An excess of the compound is agitated in a buffer at a pH where it is fully un-ionized (for a basic compound, this would be a pH two units above the pKa) until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC.

pH Modification

For ionizable compounds, adjusting the pH is often the most direct way to improve solubility.

Scientific Rationale: By adjusting the pH of the solution to be below the pKa of a basic difluorobenzyl piperazinone, the basic nitrogen atoms become protonated. This creates a charged, cationic form of the molecule that is more polar and thus more soluble in water.[8]

Workflow for pH-Based Solubility Enhancement

Caption: Workflow for pH-based solubilization.

Troubleshooting pH Adjustments:

  • Issue: The required pH for solubilization is incompatible with the biological assay.

    • Solution: Consider if a highly concentrated stock at a low pH can be sufficiently diluted into the final assay medium without significantly altering the final pH. If not, this strategy may be unsuitable.

  • Issue: The compound precipitates when the acidic stock is added to the neutral assay buffer.

    • Solution: This indicates that the final concentration exceeds the compound's solubility at the final pH. You may need to reduce the final concentration or explore enabling formulations.[9][10][11]

Salt Formation

Creating a salt of your compound is a highly effective and widely used method to increase both solubility and dissolution rate.[1][12][13][14]

Scientific Rationale: Forming a salt of a basic drug with an acidic counterion (e.g., hydrochloride, mesylate, tartrate) creates an ionic compound.[15] This salt form can more readily dissociate in water, bypassing the high energy needed to break the crystal lattice of the free base.[8] Studies have shown that piperazine can form salts with poorly soluble drugs to significantly enhance their solubility.[16]

Protocol 2: Small-Scale Salt Screening

  • Objective: To identify a counterion that forms a stable salt with improved aqueous solubility.

  • Methodology:

    • Dissolve the difluorobenzyl piperazinone free base in a suitable organic solvent.

    • Add stoichiometric amounts of various pharmaceutically acceptable acids in separate experiments.

    • Isolate any resulting solid salt forms.

    • Characterize the salts and measure their aqueous solubility.

Illustrative Data from a Salt Screening Study

Salt FormCounterionAqueous Solubility at pH 7.0 (mg/mL)Comments
Free Base---<0.01Starting material
HydrochlorideHCl2.5Common, but can be hygroscopic
MesylateCH₃SO₃H8.1Often forms stable, crystalline salts
TartrateC₄H₆O₆4.7Chiral counterion, may aid in resolution
Formulation with Excipients

When pH and salt formation are not sufficient, formulation with excipients can provide a viable path forward.

1. Co-solvents:

  • Mechanism: Water-miscible organic solvents like propylene glycol or polyethylene glycol (PEG) can increase a drug's solubility by reducing the overall polarity of the solvent system.[17] This approach is particularly useful for parenteral formulations.

  • Considerations: The concentration of co-solvents must be carefully controlled in biological assays to avoid solvent-induced toxicity or artifacts.

2. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance their apparent aqueous solubility.[12][18][][20][21][22]

  • Application: This is a versatile technique that can be used in a wide range of pharmaceutical formulations.[18]

Workflow for Excipient-Based Formulation

G A Poorly Soluble Compound B pH/Salt Strategies Inadequate A->B C Screen Co-solvents (e.g., PEG 400) B->C D Screen Cyclodextrins (e.g., HP-β-CD) B->D E Conduct Phase Solubility Studies C->E D->E F Identify Optimal Excipient/Concentration E->F G Develop Stable Formulation F->G

Caption: A systematic approach to excipient screening.

Protocol 3: Phase Solubility Study with Cyclodextrins

  • Objective: To quantify the solubility enhancement provided by a cyclodextrin and to understand the nature of the complex formed.

  • Methodology:

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Add an excess of the difluorobenzyl piperazinone compound to each solution.

    • Equilibrate the samples with agitation.

    • Measure the concentration of the dissolved compound in each solution.

    • Plot the drug concentration against the cyclodextrin concentration to determine the complexation parameters.

Part 3: Concluding Recommendations

A systematic and informed approach is key to overcoming the solubility challenges of difluorobenzyl piperazinone compounds.

  • Characterize First: Always begin with a solid understanding of the compound's pKa and intrinsic solubility.[1] This data will guide your entire strategy.

  • Leverage pH: For ionizable compounds like piperazine derivatives, pH modification is the most straightforward initial approach.[17]

  • Consider Salt Forms: Salt formation is a powerful and well-established method for significantly improving the solubility and dissolution of basic drugs.[1][13]

  • Utilize Formulations: When other methods are insufficient, excipients like co-solvents and cyclodextrins offer effective solutions for creating enabling formulations.[12][18][23]

By methodically applying these principles, researchers can develop appropriate formulations to ensure the generation of reliable data and facilitate the advancement of promising difluorobenzyl piperazinone compounds in the drug development pipeline.

References

  • Bari, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 375.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
  • Ascendia Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Sravani, G., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • The Solubility Company. pKa & LogP Analysis Services. Retrieved from [Link]

  • Chema, M., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Pharmaceutical Sciences.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility?.
  • Loftsson, T., & Brewster, M. E. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology, 52, 924-933.
  • Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 133-138.
  • Protheragen. LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Illumina. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1836.
  • ResearchGate. (2025). Improving solubility via structural modification. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291241.
  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research Journal of Pharmacy and Technology, 13(5), 2133-2139.
  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. Retrieved from [Link]

  • Das, B., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 61, 116614.
  • bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ResearchGate. (2025). Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants: Reversible transformation and dissolution advantages. Retrieved from [Link]

  • PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved from [Link]

Sources

troubleshooting 3-(3,5-Difluoro-benzyl)-piperazin-2-one assay variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,5-Difluoro-benzyl)-piperazin-2-one Assays

A Guide to Diagnosing and Resolving Analytical Variability

Welcome to the technical support guide for assays involving 3-(3,5-Difluoro-benzyl)-piperazin-2-one. As a Senior Application Scientist, I understand that unexpected variability in experimental results can be a significant source of frustration, leading to delays and questioning the integrity of your data. This guide is designed to provide drug development professionals, researchers, and scientists with a structured, in-depth approach to troubleshooting common issues encountered in the analysis of this and similar piperazin-2-one derivatives.

Our methodology is built on a foundation of first principles, moving from the most common and easily resolved issues to more complex, nuanced problems. We will explore the causality behind each potential source of error, providing not just corrective actions but the scientific reasoning to empower you to build more robust assays in the future.

Section 1: A Systematic Approach to Troubleshooting

Assay variability rarely stems from a single, isolated cause. More often, it is the result of several small, compounding factors. A systematic approach is crucial to efficiently identify the root cause without introducing additional variables. The following decision tree provides a logical workflow for your investigation.

Troubleshooting_Workflow cluster_solutions Potential Root Causes & Solutions Start High Assay Variability Observed (e.g., Poor %RSD, Inconsistent Controls) Check_Controls Step 1: Analyze Assay Controls (QC Samples, Blanks, Calibrators) Start->Check_Controls Controls_Fail Controls Out of Specification? Check_Controls->Controls_Fail Sample_Prep Step 2: Investigate Sample & Standard Preparation Controls_Fail->Sample_Prep Yes Reagents Step 3: Evaluate Reagent & Mobile Phase Integrity Controls_Fail->Reagents No Sample_Prep_Issues Inconsistent Weighing? Incomplete Dissolution? Pipetting Errors? Contamination? Sample_Prep->Sample_Prep_Issues Sample_Prep_Issues->Reagents No Sol_Sample Review sample prep SOP. Verify balance calibration. Ensure complete solubilization (sonication). Use calibrated pipettes. Sample_Prep_Issues->Sol_Sample Yes Reagent_Issues New Reagent Lot? Degradation (pH, Temp, Light)? Incorrect Formulation? Reagents->Reagent_Issues Instrumentation Step 4: Scrutinize Instrumentation Reagent_Issues->Instrumentation No Sol_Reagent Validate new reagent lots. Prepare fresh buffers/mobile phase. Check storage conditions. Confirm pH. Reagent_Issues->Sol_Reagent Yes Instrument_Issues Pressure Fluctuations? Retention Time Shifts? Baseline Noise? Detector Issues? Instrumentation->Instrument_Issues Assay_Specific Step 5: Assess Assay-Specific Parameters Instrument_Issues->Assay_Specific No Sol_Instrument Purge pump, check for leaks. Equilibrate column properly. Clean detector cell. Replace worn seals/filters. Instrument_Issues->Sol_Instrument Yes

Caption: A decision tree for systematically troubleshooting assay variability.

Section 2: Sample and Standard Preparation FAQs

The majority of assay variability can be traced back to the initial sample preparation steps.[1] Inaccurate preparation of standards and samples will invalidate the entire analytical run.

Q1: My standard curve is non-linear or my coefficient of determination (R²) is below 0.995. What are the common causes?

This issue points directly to inaccuracies in the concentration of your calibration standards.

  • Root Cause 1: Weighing and Transfer Errors. The "dilute and shoot" approach for preparing standards from a solid substance is a common point of error.[1] Inaccuracies in weighing small amounts of your reference standard or loss of material during transfer to the volumetric flask will create a systematic bias in your entire curve.

  • Solution:

    • Use a calibrated analytical balance (5-place is recommended) and weigh an appropriate amount of the compound to minimize relative error.

    • Employ weighing paper or a boat and ensure a quantitative transfer by rinsing the vessel multiple times with the diluent into the volumetric flask.[1]

    • Document every weight and dilution step meticulously.

  • Root Cause 2: Incomplete Solubilization. 3-(3,5-Difluoro-benzyl)-piperazin-2-one, like many organic molecules, may require assistance to fully dissolve, especially at high concentrations for a stock solution. If the stock is not fully dissolved, all subsequent dilutions will be incorrect.

  • Solution:

    • Choose a diluent in which the compound is freely soluble. This may require a percentage of organic solvent like acetonitrile or methanol.

    • After adding the diluent, vortex the solution thoroughly.

    • Use an ultrasonic bath for a defined period (e.g., 5-10 minutes) to ensure complete dissolution, a common practice in pharmaceutical analysis.[1] Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Root Cause 3: Analyte Instability. The stability of your analyte in the chosen diluent is critical.[2] Degradation of the stock solution or standards over time will lead to a loss of signal and poor curve performance.

  • Solution:

    • Conduct a preliminary stability study. Prepare a standard and analyze it at time zero and then after 24, 48, and 72 hours under typical storage conditions (e.g., refrigerated, room temperature, protected from light).

    • If degradation is observed, prepare standards fresh daily. For piperazin-2-one derivatives, storage in amber vials at 2-8°C is a good starting point.[3]

Q2: I'm observing high %RSD (Relative Standard Deviation) between replicates of the same sample. Where should I look?

High variability between replicates points to inconsistency in the sample handling and preparation workflow.

  • Root Cause 1: Inconsistent Extraction or Dilution. If your sample requires an extraction step (e.g., from a biological matrix or formulation), incomplete or inconsistent recovery will directly lead to variability.

  • Solution:

    • Standardize the extraction procedure. Ensure consistent vortexing/shaking times and centrifugation speeds for all samples.

    • Use a validated extraction method like solid-phase extraction (SPE) for complex matrices to improve recovery and reproducibility.[4][5]

    • For simple dilutions, use calibrated positive displacement pipettes and ensure proper technique.

  • Root Cause 2: Particulate Matter. Particulates in the final sample can clog HPLC columns or interfere with optical measurements, causing pressure spikes and inconsistent results.

  • Solution:

    • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection or analysis.[4] This is a critical step to protect your instrumentation and ensure a clean sample.

Section 3: Reagent and Mobile Phase Integrity FAQs

The quality and consistency of your reagents are paramount for reproducible results.[6][7] Changes in reagents can introduce subtle shifts or overt failures in an assay.

Q1: My results are consistent within a single run, but they differ significantly from day to day. Why?

This pattern often points to issues with freshly prepared reagents or mobile phases.

  • Root Cause: Mobile Phase Preparation. In reversed-phase HPLC, which is commonly used for small molecules, retention time is highly sensitive to the mobile phase composition.[8] A 1% error in the organic solvent concentration can alter retention times by 5-15%.[8]

  • Solution:

    • Gravimetric Preparation: Prepare mobile phases by weight instead of volume for the highest accuracy.

    • Premixing: Always mix the aqueous and organic components of your mobile phase in a single, large reservoir before use. Avoid using the online mixing capabilities of the HPLC for isocratic methods, as this can introduce variability.[8]

    • pH Control: If your mobile phase is buffered, ensure the pH is measured and adjusted accurately after adding any organic modifier. The pH of a buffer can shift when organic solvent is introduced. A stable pH is critical for the consistent ionization state and retention of ionizable compounds.

    • Degassing: Always degas the mobile phase to prevent air bubbles from causing pressure fluctuations and baseline noise.[9]

Q2: We started a new lot of a critical reagent (e.g., buffer salt, solvent, antibody) and now our QC samples are failing. What should we do?

This is a classic case of lot-to-lot variability, a significant and often overlooked source of error.[10][11] Manufacturers' quality control can vary, and even high-quality reagents can have slight differences between batches that impact sensitive assays.[12]

  • Solution: Reagent Lot Validation Protocol.

    • Never discard the old, working lot of a reagent until the new lot has been validated.

    • Prepare your assay controls and a representative set of samples.

    • Analyze these samples using both the old reagent lot and the new reagent lot in parallel on the same day.

    • Compare the results. The data from the new lot should fall within your laboratory's established acceptance criteria for bias and precision compared to the old lot. Only after passing this validation should the new lot be put into routine use.

Section 4: Instrumentation and Analytical Column (HPLC/LC-MS)

Even with perfect samples and reagents, the analytical instrument itself can be a source of variability.

Table 1: Common HPLC/LC-MS Troubleshooting
Problem Observed Potential Root Cause(s) Recommended Solution(s)
Shifting Retention Times 1. Inconsistent mobile phase composition.[8]2. Column temperature fluctuations.[13]3. Pump malfunction (leaks, faulty check valves).4. Column aging or contamination.1. Prepare mobile phase carefully (see Section 3).2. Use a column oven and allow for adequate equilibration time.3. Check for leaks, purge the pump, sonicate check valves.4. Wash the column with a strong solvent or replace if necessary.
Poor Peak Shape (Tailing) 1. Column overload (injecting too much sample).[9]2. Secondary interactions between the analyte and the column's silica backbone.3. Column contamination or void at the inlet.1. Dilute the sample and reinject.2. Adjust mobile phase pH to suppress analyte ionization. Add a competing base (e.g., triethylamine) for basic compounds.3. Reverse-flush the column or replace the guard column/column.
Poor Peak Shape (Fronting) 1. Sample solvent is stronger than the mobile phase.[9]2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Dilute the sample.
High Baseline Noise 1. Contaminated or improperly mixed mobile phase.2. Air bubbles in the system.[13]3. Failing detector lamp or dirty flow cell.1. Use high-purity, HPLC-grade solvents and filter the mobile phase.2. Thoroughly degas the mobile phase and purge the system.3. Clean the flow cell or replace the detector lamp.
Pressure Fluctuations 1. Air in the pump head(s).2. Leaking pump seals or fittings.3. Faulty check valves.1. Purge the pump at a high flow rate.2. Systematically check all fittings for salt deposits or drips. Replace pump seals.3. Remove and sonicate check valves in methanol or isopropanol.

Section 5: Assay-Specific Issues (Fluorescence Polarization)

For target-based assays like Fluorescence Polarization (FP), variability can arise from the biochemical components of the system.

FP_Optimization cluster_troubleshoot Troubleshooting Steps Start Develop FP Assay Titrate_Tracer Determine Optimal Tracer Concentration Start->Titrate_Tracer Titrate_Protein Titrate Protein against Fixed Tracer Concentration Titrate_Tracer->Titrate_Protein Check_Window Is Assay Window (ΔmP) > 100mP? Titrate_Protein->Check_Window Check_Z Is Z'-Factor > 0.5? Check_Window->Check_Z Yes Troubleshoot Troubleshoot Assay Conditions Check_Window->Troubleshoot No Proceed Assay is Robust Proceed with Screening Check_Z->Proceed Yes Check_Z->Troubleshoot No Node_Buffer Optimize Buffer: Add 0.01% Tween-20 Use Non-Binding Plates Troubleshoot->Node_Buffer Node_Reagents Check Reagent Quality: Confirm Tracer Purity Verify Protein Activity Troubleshoot->Node_Reagents

Caption: A workflow for optimizing and troubleshooting a Fluorescence Polarization assay.

Q: My Z'-factor is consistently below 0.5. What does this mean and how can I fix it?

A Z'-factor below 0.5 indicates that the assay window is too small relative to the variability of the data, making it difficult to distinguish hits from noise.[14] This is a critical sign of a non-robust assay.

  • Root Cause 1: High Variability in Controls. The standard deviation of your positive and negative controls is too high.

  • Solution:

    • Pipetting Accuracy: This is often the primary cause. Ensure all pipettes are calibrated. Use automated liquid handlers for high-throughput applications to minimize human error.

    • Mixing: Ensure thorough but gentle mixing of the assay plate after reagent addition. Avoid introducing bubbles.

    • Plate Choice: Use black, non-binding surface (NBS) plates to minimize non-specific binding of the tracer or protein, which can increase variability.[14]

  • Root Cause 2: Low Assay Window (ΔmP). The difference in millipolarization (mP) units between the bound and free tracer is too small.

  • Solution:

    • Protein Concentration: Ensure you are using a protein concentration that results in approximately 75-80% of the tracer being bound.[15] This typically provides the best signal window.

    • Tracer Affinity/Purity: If the fluorescent tracer has low affinity for the target protein or if the sample contains unlabeled tracer, the assay window will be compressed.[14] Purify the tracer by HPLC to ensure high purity (>90%).[14]

    • Buffer Components: Add a non-ionic detergent like Tween-20 (0.01%) to the assay buffer to reduce non-specific binding and protein aggregation.[14][16]

Section 6: Protocols and Best Practices

Protocol: Preparation of Stock and Working Standards

This protocol outlines the best practices for preparing accurate standards for a quantitative HPLC assay.

Materials:

  • 3-(3,5-Difluoro-benzyl)-piperazin-2-one reference standard

  • Calibrated 5-place analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • HPLC-grade acetonitrile (ACN) and water

  • Ultrasonic bath

Procedure:

  • Prepare Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard onto a weighing paper.

    • Quantitatively transfer the solid to a 25 mL volumetric flask.

    • Rinse the weighing paper with diluent (e.g., 50:50 ACN:Water) into the flask to ensure all material is transferred.

    • Add diluent to approximately 70% of the flask volume.

    • Vortex for 1 minute, then place in an ultrasonic bath for 10 minutes to ensure complete dissolution.[1]

    • Allow the solution to return to room temperature.

    • Carefully add diluent to the mark. Cap and invert the flask 15-20 times to ensure homogeneity. This is your Stock Solution.

  • Prepare Intermediate and Working Standards:

    • Perform serial dilutions from the Stock Solution using calibrated pipettes and Class A volumetric flasks to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Always thoroughly mix each standard after dilution.

References

  • Factors affecting test reproducibility among labor
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
  • Troubleshooting fluorescence polarization assays with SPOP inhibitors. Benchchem.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • The Importance of High-Quality Reagents in Accurate Experimental Results.
  • Understanding The Role Of Reagent Quality In Test Accuracy. Biomedix.
  • Managing Reagent Vari
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • Sample preparation: Impacts and best practices. Phenomenex.
  • Sample preparation in analysis of pharmaceuticals. ScienceDirect.
  • FP Assay Troubleshooting?
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • HPLC Troubleshooting Guide. Agilent Technologies.
  • QC practices that prevent inaccurate results
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Piperazin-2-one | Intermedi

Sources

preventing off-target effects of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Specificity & Minimizing Off-Target Effects of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Executive Summary

Product Context: 3-(3,5-Difluoro-benzyl)-piperazin-2-one (henceforth DFBP-2-one ) is a privileged peptidomimetic scaffold.[1][2] It is frequently utilized as a core pharmacophore in the design of HIV-1 capsid modulators (analogous to PF-74), MC4R agonists , and Factor Xa inhibitors .[1][2] Its structural utility lies in its ability to mimic the


-turn of peptide backbones while the 3,5-difluorobenzyl moiety provides metabolic stability against CYP450 oxidation.[1][2]

The Issue: Users frequently report "off-target" effects manifesting as unexplained cytotoxicity, non-linear dose responses, or cross-reactivity with Class A GPCRs (Dopamine/Serotonin receptors). These are often not true pharmacological off-targets but artifacts of colloidal aggregation , stereochemical impurities , or physicochemical mismatch (lipophilicity-driven non-specific binding).[1][2]

This guide provides the protocols to distinguish true polypharmacology from experimental artifacts.

Part 1: Troubleshooting Guide (Q&A)

Category A: Cytotoxicity & Non-Specific Binding[1][2]

Q1: I am observing significant cytotoxicity in my control cell lines (e.g., HEK293) at concentrations >10 µM. Is this a specific off-target effect?

  • Diagnosis: Likely Lysosomal Trapping or hERG Channel Blockade .[1][2]

  • Technical Insight: The piperazin-2-one core, particularly when N-substituted, renders the molecule a basic amine (pKa ~8-9).[1][2] Combined with the lipophilic 3,5-difluorobenzyl group, DFBP-2-one becomes amphiphilic.[1][2] These "lysosomotropic" compounds accumulate in acidic organelles (lysosomes), leading to phospholipidosis and cell death unrelated to your target.

  • Action Plan:

    • Calculate ClogP/pKa: If ClogP > 3 and pKa > 8, lysosomal trapping is probable.

    • Perform the NH4Cl Shift Assay: Pre-treat cells with 10 mM NH4Cl (alkalinizes lysosomes). If cytotoxicity decreases, the effect is due to lysosomal trapping, not specific target engagement.

Q2: My IC50 values shift significantly (3-10x) when I change the assay buffer or enzyme concentration. Why?

  • Diagnosis: Colloidal Aggregation .[2]

  • Technical Insight: DFBP-2-one derivatives are prone to forming promiscuous colloidal aggregates in aqueous buffers, especially at concentrations >10 µM.[1][2] These aggregates sequester enzymes, causing false-positive inhibition.[2]

  • Action Plan:

    • Add Detergent: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .[1][2] If the inhibitory potency drops (IC50 increases), your compound was aggregating.

    • Spin-Down Test: Centrifuge the compound solution at 10,000 x g for 10 mins before adding to the assay. If activity is lost, the "active" agent was a precipitate.

Category B: Stereochemistry & Purity

Q3: I synthesized DFBP-2-one in-house, but it shows activity against Serotonin (5-HT) receptors. Is this expected?

  • Diagnosis: Enantiomeric Impurity or Scaffold Promiscuity .[2]

  • Technical Insight: The C3 position (benzyl attachment) is a chiral center.[1][2] The (S)-enantiomer often mimics natural amino acids, while the (R)-enantiomer may act as a mirror-image binder to GPCRs.[1][2] Piperazines are historically "privileged structures" for 5-HT/Dopamine receptors.[1][2]

  • Action Plan:

    • Chiral HPLC: You must verify enantiomeric excess (ee).[1][2] An ee < 98% is unacceptable for selectivity profiling.[2]

    • Racemate Control: Test the pure (R) and (S) enantiomers separately. If both are equipotent against your target but only one hits 5-HT, you can purify away the off-target effect.[1][2]

Part 2: Experimental Protocols

Protocol 1: The "Detergent Sensitivity" Test (Validating True Inhibition)

Purpose: To rule out false positives caused by aggregation of DFBP-2-one.[1][2]

Materials:

  • Target Enzyme/Receptor Assay System.[2]

  • Freshly prepared DFBP-2-one (10 mM stock in 100% DMSO).

  • Triton X-100 (molecular biology grade).[1][2]

Step-by-Step:

  • Preparation: Prepare two parallel assay buffers:

    • Buffer A: Standard Assay Buffer.[2]

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 .[1][2]

  • Dilution: Dilute DFBP-2-one to 2x the IC50 concentration in both buffers. Note: Keep final DMSO < 1%.

  • Incubation: Incubate compound with enzyme for 15 minutes at RT.

  • Measurement: Initiate reaction with substrate and measure kinetics.

  • Analysis:

    • Calculate Ratio = (Inhibition in Buffer B) / (Inhibition in Buffer A) .

    • Interpretation:

      • Ratio ≈ 1.0: True, specific binder.

      • Ratio < 0.5: Aggregator (False Positive).[1][2]

Protocol 2: Differential Solubility Profiling (Nephelometry Substitute)

Purpose: To determine the "Safe Concentration Ceiling" where off-target effects are minimized.[1][2]

  • Prepare a dilution series of DFBP-2-one (100 µM to 0.1 µM) in PBS (pH 7.4).[1][2]

  • Measure Absorbance at 650 nm (turbidity) immediately and after 4 hours.[1][2]

  • Threshold: Any concentration showing OD650 > 0.005 above blank indicates micro-precipitation.[2]

  • Rule: Do not run bioassays above this solubility limit.

Part 3: Visualization of Off-Target Mechanisms

The following diagram illustrates the decision logic for diagnosing the source of off-target effects (Biological vs. Chemical Artifact).

OffTargetDiagnosis Start Observation: Unexpected Off-Target Effect (Cytotoxicity or Promiscuity) CheckSolubility Step 1: Check Solubility/Aggregation (OD650 or DLS) Start->CheckSolubility IsAggregating Is it aggregating? CheckSolubility->IsAggregating DetergentTest Run Detergent Sensitivity Test (+0.01% Triton X-100) IsAggregating->DetergentTest Yes / Unsure CheckChirality Step 2: Check Stereochemistry (Chiral HPLC) IsAggregating->CheckChirality No FalsePositive Result: False Positive (Artifact of Aggregation) DetergentTest->FalsePositive Activity Lost DetergentTest->CheckChirality Activity Retained IsRacemic Is ee% < 98%? CheckChirality->IsRacemic Purify Action: Re-purify Enantiomers IsRacemic->Purify Yes CheckPhysChem Step 3: PhysChem Profiling (pKa & LogP) IsRacemic->CheckPhysChem No IsBasicLipophilic pKa > 8 AND LogP > 3? CheckPhysChem->IsBasicLipophilic Lysosomal Mechanism: Lysosomal Trapping (Non-specific Toxicity) IsBasicLipophilic->Lysosomal Yes TrueOffTarget Mechanism: True Polypharmacology (Structural Homology) IsBasicLipophilic->TrueOffTarget No

Figure 1: Diagnostic workflow for isolating the root cause of DFBP-2-one off-target effects.[1][2]

Part 4: Comparative Data & Specifications

Table 1: Common Off-Target Risks for Piperazin-2-one Scaffolds Data synthesized from structure-activity relationship (SAR) studies of piperazine-based peptidomimetics.[1][2]

Off-Target / IssueMechanismRisk LevelMitigation Strategy
hERG Channel Basic amine + Lipophilic tail binds channel pore.[1][2]High Introduce polar groups (e.g., hydroxyl) on the benzyl ring to lower LogP.
CYP2D6 Inhibition Basic nitrogen binds heme iron.[2]Medium Cap the secondary amine (N4) with an electron-withdrawing group (Amide/Sulfonamide).[1][2]
5-HT (Serotonin) Structural mimicry of biogenic amines.[1][2]Medium Ensure high enantiomeric purity; bulk up the N1 position to prevent GPCR pocket entry.
P-gp Efflux Substrate recognition of amphiphilic cation.[1][2]High Reduce Total Polar Surface Area (TPSA) or N-methylation.[1][2]

Table 2: Recommended Physicochemical Boundaries Adhere to these limits to maximize specificity.

PropertyTarget RangeReason
Molecular Weight < 500 DaMaintain drug-likeness (Lipinski).[1][2]
ClogP 1.5 - 3.5Prevent non-specific membrane insertion.[1][2]
Topological Polar Surface Area (TPSA) < 90 ŲEnsure cell permeability without "sticky" polarity.[1][2]
Enantiomeric Excess (ee) > 98%Prevent "mirror-image" off-target binding.[1][2]

References

  • Synthesis and Biological Versatility of Piperazin-2-ones Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] Source: National Institutes of Health (NIH) / PubMed Central.[1][2] URL:[Link][1][2]

  • HIV Capsid Modulators (PF-74 Analogs) Title: Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators.[2][3] Source: Acta Pharmaceutica Sinica B (via ScienceDirect/NIH).[1][2] URL:[Link]

  • Stereoselective Synthesis for Specificity Title: Asymmetric Catalytic Access to Piperazin-2-ones: Rapid Synthesis of an Intermediate to Aprepitant.[1][2][4] Source: Journal of Organic Chemistry (ACS Publications).[1][2] URL:[Link][1][2]

  • Aggregation as a Source of False Positives Title: Promiscuous inhibition caused by aggregation in early drug discovery.[2] Source: Shoichet, B. K., Nature Reviews Drug Discovery. URL:[Link]

Sources

Technical Support Center: Scaling Up 3-(3,5-Difluoro-benzyl)-piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the lab bench to larger-scale production. We will delve into common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

I. Overview of the Synthetic Pathway

The most common and scalable synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one involves a two-step process: the formation of an imine intermediate followed by a reductive amination and cyclization. This approach is favored for its efficiency and the availability of starting materials.[1][2]

A key method for synthesizing piperazin-2-ones is the reaction of vicinal diamines with α-carbonyl esters.[3] Another established route involves the reaction between an α-halophenyl acetic acid ester and ethylenediamine.[4] However, this can sometimes lead to polymeric mixtures, complicating purification.[4]

The core reaction for introducing the benzyl group is reductive amination, a versatile method for N-alkylation of piperazines.[2] This process involves the reaction of an amine with a carbonyl compound (in this case, 3,5-difluorobenzaldehyde) to form an imine, which is then reduced to the corresponding amine.[1][2]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow Start Starting Materials: - Piperazin-2-one Precursor - 3,5-Difluorobenzaldehyde Imine_Formation Step 1: Imine Formation (Acid-catalyzed condensation) Start->Imine_Formation Reduction_Cyclization Step 2: Reductive Amination & Cyclization (e.g., NaBH(OAc)₃) Imine_Formation->Reduction_Cyclization Workup Aqueous Workup & Extraction Reduction_Cyclization->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Final_Product 3-(3,5-Difluoro-benzyl)- piperazin-2-one Purification->Final_Product

Caption: Generalized workflow for the synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 3-(3,5-Difluoro-benzyl)-piperazin-2-one synthesis.

FAQ 1: Low Yield in the Reductive Amination Step

Question: We are experiencing a significant drop in yield for the reductive amination step upon scaling up from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Scaling up reductive aminations often reveals challenges not apparent at the lab scale. The primary culprits for yield loss are typically related to inefficient imine formation, side reactions, and issues with the reducing agent.[5]

Troubleshooting Steps:

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium-driven process where water is a byproduct.[1]

    • Causality: On a larger scale, inefficient removal of water can shift the equilibrium back towards the starting materials, thus lowering the concentration of the imine available for reduction.

    • Protocol:

      • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to drive the reaction forward.

      • Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate or molecular sieves can be effective, but ensure they are compatible with your reaction conditions.

      • pH Control: Imine formation is often acid-catalyzed.[2] A slightly acidic medium (pH 4-6) is generally optimal. On a larger scale, localized pH variations can occur. Ensure efficient stirring and consider the use of a buffered system.

  • Side Reactions:

    • Over-reduction: The carbonyl group of the starting aldehyde can be reduced by the hydride reagent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity for the imine over the carbonyl group.[2]

    • Disproportionation of the Imine: The imine can undergo self-reaction, especially at elevated temperatures.

    • Protocol:

      • Temperature Control: Larger reactions are more prone to thermal gradients.[5] Ensure adequate cooling and monitor the internal temperature closely. A runaway reaction can lead to a host of side products.

      • Order of Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde to maintain a low concentration of the hydride and favor the reduction of the imine as it is formed.

  • Reducing Agent Stability and Stoichiometry:

    • Causality: Some reducing agents, like sodium cyanoborohydride, can be sensitive to pH. Sodium triacetoxyborohydride is generally more stable.[6]

    • Protocol:

      • Ensure the reducing agent is of high purity and has not been degraded by moisture.

      • On a larger scale, it may be necessary to increase the stoichiometry of the reducing agent slightly to account for any potential decomposition.

Summary of Key Parameters for Reductive Amination:

ParameterLab Scale (1g)Pilot Scale (100g)Rationale for Change
Solvent DCM, THFToluene (with Dean-Stark)Facilitates water removal at scale.
Reducing Agent NaBH(OAc)₃ (1.2 eq)NaBH(OAc)₃ (1.3-1.5 eq)Compensates for potential decomposition and scale effects.
Temperature Room Temperature0°C to Room TemperatureBetter control of exotherms.[5]
pH Not strictly controlledBuffered (e.g., with acetic acid)Ensures optimal pH for imine formation.
FAQ 2: Formation of Impurities and Purification Challenges

Question: Our final product is contaminated with several impurities that are difficult to remove by standard crystallization. What are these impurities and how can we prevent their formation?

Answer:

Impurity profiles often change upon scale-up. Minor side reactions at a small scale can become significant at a larger scale.[5] Common impurities in this synthesis include unreacted starting materials, over-alkylated products, and byproducts from the reducing agent.

Troubleshooting Decision Tree:

Impurity_Troubleshooting Impurity_Detected Impurity Detected in Final Product Identify_Impurity Identify Impurity by LC-MS/NMR Impurity_Detected->Identify_Impurity Starting_Material Unreacted Starting Material (Piperazin-2-one or Aldehyde) Identify_Impurity->Starting_Material m/z corresponds to SM Over_Alkylation Di-benzylated Piperazinone Identify_Impurity->Over_Alkylation m/z corresponds to product + benzyl group Reducing_Agent_Byproduct Borate Salts / Acetate Adducts Identify_Impurity->Reducing_Agent_Byproduct Amorphous solid, broad NMR peaks Solution_SM Incomplete Reaction - Increase reaction time - Check stoichiometry of reagents Starting_Material->Solution_SM Solution_OA Non-selective Reaction - Use a protecting group strategy - Control stoichiometry of aldehyde Over_Alkylation->Solution_OA Solution_RB Inefficient Workup - Thorough aqueous washes - pH adjustment during workup Reducing_Agent_Byproduct->Solution_RB

Caption: Decision tree for identifying and troubleshooting common impurities.

Detailed Protocols for Impurity Control:

  • Preventing Over-Alkylation:

    • Causality: The product, 3-(3,5-Difluoro-benzyl)-piperazin-2-one, still has a secondary amine that can react with another molecule of the aldehyde.

    • Protocol:

      • Stoichiometry Control: Use a slight excess of the piperazin-2-one precursor relative to the 3,5-difluorobenzaldehyde.

      • Protecting Group Strategy: For syntheses where selectivity is critical, consider using a protecting group on the second nitrogen of the piperazin-2-one precursor, followed by deprotection. The tert-butoxycarbonyl (Boc) group is a common choice.[7]

  • Minimizing Unreacted Starting Materials:

    • Causality: Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature.

    • Protocol:

      • Reaction Monitoring: Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction to completion.

      • Improved Mixing: Ensure the stirring is adequate for the vessel size to avoid dead zones.[5]

  • Effective Purification:

    • Causality: Simple crystallization may not be sufficient to remove closely related impurities.

    • Protocol:

      • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[8] Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

      • Column Chromatography: For persistent impurities, column chromatography may be necessary, although it is less ideal for large-scale production.

      • Salt Formation: Consider forming a salt of the product (e.g., hydrochloride) to facilitate crystallization and purification.

FAQ 3: Physical State of the Final Product is Inconsistent

Question: We expected a crystalline solid, but are obtaining a viscous oil or an amorphous solid. Why is this happening and how can we induce crystallization?

Answer:

The physical state of the final product can be influenced by residual solvents, impurities, and the presence of different polymorphic forms.

Troubleshooting Steps:

  • Residual Solvents:

    • Causality: Solvents used in the workup and purification (e.g., DCM, ethyl acetate) can become trapped in the product matrix.

    • Protocol:

      • Dry the product under high vacuum for an extended period.

      • Consider a solvent swap to a less volatile solvent from which the product is known to crystallize well.

  • Impurities:

    • Causality: Even small amounts of impurities can inhibit crystallization.

    • Protocol:

      • Re-purify the material using one of the methods described in FAQ 2.

      • Obtain a small, highly pure sample to use as seed crystals.

  • Inducing Crystallization:

    • Protocol:

      • Solvent Screening: Dissolve a small amount of the oil in various solvents and allow for slow evaporation. Good crystallization solvents often have moderate polarity.

      • Anti-Solvent Addition: Dissolve the oil in a good solvent and slowly add an anti-solvent (a solvent in which the product is insoluble) until turbidity is observed.

      • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: Add a few crystals of a previously obtained pure, solid sample to the solution.

IV. References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 13, 2024, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved February 13, 2024, from [Link]

  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). Wiley Online Library. Retrieved February 13, 2024, from [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents. Retrieved February 13, 2024, from

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Asahi Glassplant. Retrieved February 13, 2024, from [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31). Thieme Chemistry. Retrieved February 13, 2024, from [Link]

  • Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved February 13, 2024, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved February 13, 2024, from [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives. (n.d.). Google Patents. Retrieved February 13, 2024, from

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2024, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum. Retrieved February 13, 2024, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). University of Pisa. Retrieved February 13, 2024, from [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. (2002, April 4). PubMed. Retrieved February 13, 2024, from [Link]

  • Synthesis of 1-(3,5-difluorobenzyl)-2-methylmercaptoimidazole-5-carboxylic acid. (n.d.). Mol-Instincts. Retrieved February 13, 2024, from [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved February 13, 2024, from [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved February 13, 2024, from [Link]

  • Purification of piperazine. (n.d.). Google Patents. Retrieved February 13, 2024, from

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2025, August 7). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

Sources

addressing batch-to-batch variability of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3,5-Difluoro-benzyl)-piperazin-2-one. Here, we address common challenges related to batch-to-batch variability, providing troubleshooting strategies and frequently asked questions to ensure the consistency and quality of your experimental results. In the pharmaceutical industry, batch-to-batch consistency is a critical determinant of a drug development project's success, influencing everything from downstream API manufacturing to regulatory submissions.[1] Subtle variations in intermediates can lead to significant issues with impurity control, yield stability, and overall process robustness.[1]

Frequently Asked Questions (FAQs)

Q1: What is 3-(3,5-Difluoro-benzyl)-piperazin-2-one and what are its common applications?

3-(3,5-Difluoro-benzyl)-piperazin-2-one is a substituted piperazinone derivative. The piperazine scaffold is a fundamental structural element in many bioactive and pharmacologically relevant compounds.[2] N-functionalized piperazine derivatives are often used as intermediates in organic synthesis for the development of novel therapeutic agents.[2] While specific applications of this exact molecule are proprietary, its structural motifs are of interest in medicinal chemistry.

Q2: What are the primary drivers of batch-to-batch variability for this compound?

Batch-to-batch variability can stem from several factors throughout the manufacturing process.[3][4] For a synthetic molecule like 3-(3,5-Difluoro-benzyl)-piperazin-2-one, the key drivers typically include:

  • Raw Material Quality: Purity and consistency of starting materials, such as 3,5-difluorobenzaldehyde, ethylenediamine, and chloroacetyl chloride.

  • Process Parameters: Minor deviations in reaction temperature, time, reagent stoichiometry, and work-up procedures.[5]

  • Impurity Profile: The presence and concentration of process-related impurities and degradation products.

  • Physical Properties: Variations in crystal form (polymorphism), particle size, and bulk density, which can affect dissolution and downstream processing.[4][6]

Q3: What are the regulatory expectations regarding batch-to-batch consistency?

Regulatory agencies like the U.S. Food and Drug Administration (FDA) place a strong emphasis on consistent batch quality to ensure the safety and efficacy of pharmaceutical products.[7] The FDA's Process Analytical Technology (PAT) initiative encourages the use of in-process controls and real-time data analysis to maintain process consistency.[7] A consistent intermediate demonstrates reproducibility in its assay values, impurity profiles, and physical properties.[1]

Troubleshooting Guide

Issue 1: Inconsistent Yield and Purity in Synthesis

Q: We are observing significant variations in the yield and purity of 3-(3,5-Difluoro-benzyl)-piperazin-2-one from one batch to another. What are the likely causes and how can we troubleshoot this?

A: Root Cause Analysis:

Inconsistent yield and purity are often linked to variability in the synthetic process. The synthesis of piperazin-2-ones can be sensitive to reaction conditions. A common synthetic route to N-substituted piperazin-2-ones involves the reaction of a primary amine with a chloroacetamide derivative, which itself can be formed from an amine and chloroacetyl chloride. For 3-(3,5-Difluoro-benzyl)-piperazin-2-one, a plausible synthetic pathway is the reaction of 3,5-difluorobenzylamine with ethyl chloroacetate followed by cyclization, or a multi-step process starting from piperazin-2-one and 3,5-difluorobenzyl bromide.

  • Diagram of a Plausible Synthetic Pathway:

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 3,5-Difluorobenzylamine 3,5-Difluorobenzylamine N-(3,5-Difluorobenzyl)-2-chloroacetamide N-(3,5-Difluorobenzyl)-2-chloroacetamide 3,5-Difluorobenzylamine->N-(3,5-Difluorobenzyl)-2-chloroacetamide Acylation Ethyl chloroacetate Ethyl chloroacetate 3-(3,5-Difluoro-benzyl)-piperazin-2-one 3-(3,5-Difluoro-benzyl)-piperazin-2-one N-(3,5-Difluorobenzyl)-2-chloroacetamide->3-(3,5-Difluoro-benzyl)-piperazin-2-one Cyclization (with Ethylenediamine)

Caption: Plausible synthetic pathway for 3-(3,5-Difluoro-benzyl)-piperazin-2-one.

Troubleshooting Protocol:

  • Starting Material Characterization:

    • Protocol: Before each synthesis, perform identity and purity checks on all starting materials using techniques like NMR, GC-MS, or HPLC.

    • Rationale: Impurities in starting materials can lead to side reactions and the formation of unexpected byproducts.

  • Strict Control of Reaction Conditions:

    • Protocol: Implement precise control over reaction temperature, addition rates of reagents, and reaction time. Utilize automated laboratory reactors for enhanced consistency.

    • Rationale: Exothermic reactions, if not properly controlled, can lead to temperature spikes that promote side reactions.

  • In-Process Monitoring:

    • Protocol: Use in-process analytical techniques like HPLC or UPLC to monitor the progress of the reaction and the formation of intermediates and impurities.

    • Rationale: Real-time monitoring allows for adjustments to be made during the process to ensure consistency.[5]

ParameterTarget RangeAcceptable DeviationMonitoring Frequency
Reaction Temperature20-25 °C± 1 °CContinuous
Reagent Stoichiometry1.05 equivalents± 0.01 equivalentsPer batch
Reaction Time4-6 hours± 15 minutesHourly
Issue 2: Variable Impurity Profile

Q: Our analytical chromatograms show different impurity profiles between batches, even when the overall purity is similar. How can we identify and control these impurities?

A: Root Cause Analysis:

A variable impurity profile suggests inconsistencies in the reaction or purification steps. Common process-related impurities in the synthesis of piperazine derivatives can include over-alkylated products, unreacted starting materials, and byproducts from side reactions.

Troubleshooting Protocol:

  • Impurity Identification:

    • Protocol: Isolate the unknown impurities using preparative HPLC or flash chromatography. Characterize their structures using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

    • Rationale: Knowing the structure of an impurity provides clues about its formation mechanism.

  • Forced Degradation Studies:

    • Protocol: Subject a pure sample of 3-(3,5-Difluoro-benzyl)-piperazin-2-one to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze the stressed samples by HPLC to see if any of the degradation products match the impurities seen in your batches.

    • Rationale: This helps to understand the stability of the molecule and identify potential degradation pathways.

  • Purification Optimization:

    • Protocol: Develop a robust purification method, such as recrystallization or column chromatography, and validate its effectiveness in removing specific impurities.

    • Rationale: The purification process is a critical control point for ensuring a consistent impurity profile.

  • Workflow for Impurity Identification and Control:

Impurity_Workflow Batch with Variable Impurities Batch with Variable Impurities Analytical Characterization (HPLC, LC-MS) Analytical Characterization (HPLC, LC-MS) Batch with Variable Impurities->Analytical Characterization (HPLC, LC-MS) Isolate Impurities (Prep-HPLC) Isolate Impurities (Prep-HPLC) Analytical Characterization (HPLC, LC-MS)->Isolate Impurities (Prep-HPLC) Structural Elucidation (NMR, HRMS) Structural Elucidation (NMR, HRMS) Isolate Impurities (Prep-HPLC)->Structural Elucidation (NMR, HRMS) Identify Impurity Formation Mechanism Identify Impurity Formation Mechanism Structural Elucidation (NMR, HRMS)->Identify Impurity Formation Mechanism Optimize Reaction Conditions Optimize Reaction Conditions Identify Impurity Formation Mechanism->Optimize Reaction Conditions Develop Robust Purification Develop Robust Purification Identify Impurity Formation Mechanism->Develop Robust Purification Consistent Batch Quality Consistent Batch Quality Optimize Reaction Conditions->Consistent Batch Quality Develop Robust Purification->Consistent Batch Quality

Caption: Workflow for investigating and controlling impurities.

Issue 3: Inconsistent Physical Properties

Q: We have noticed that some batches of 3-(3,5-Difluoro-benzyl)-piperazin-2-one have different dissolution rates and handling characteristics. What could be causing this?

A: Root Cause Analysis:

Variations in physical properties like dissolution are often due to differences in the solid-state properties of the material, such as crystallinity, particle size, and morphology.[4][6]

Troubleshooting Protocol:

  • Solid-State Characterization:

    • Protocol: Analyze different batches using techniques like X-ray powder diffraction (XRPD) to identify the crystal form (polymorphs), particle size analysis (e.g., laser diffraction) to measure the particle size distribution, and scanning electron microscopy (SEM) to observe the crystal habit.

    • Rationale: Different polymorphs can have significantly different physical properties, including solubility and stability.

  • Control of Crystallization and Drying Conditions:

    • Protocol: Standardize the crystallization process by controlling the solvent system, cooling rate, and agitation. Similarly, optimize and control the drying temperature and duration.

    • Rationale: The final crystallization and drying steps have a major impact on the solid-state properties of the final product.

Physical PropertyAnalytical TechniquePotential Impact of Variability
Crystal FormX-Ray Powder Diffraction (XRPD)Different polymorphs can have different solubility and stability.
Particle SizeLaser DiffractionAffects dissolution rate, flowability, and handling.
MorphologyScanning Electron Microscopy (SEM)Can influence bulk density and powder flow.

By systematically investigating these potential sources of variability, researchers and manufacturers can develop a more robust and controlled process for the synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one, leading to more consistent and reliable experimental outcomes.

References

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • IVT Network. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week.
  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability.

Sources

Validation & Comparative

validating the biological target of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

3-(3,5-Difluoro-benzyl)-piperazin-2-one is not merely a chemical intermediate; it is a privileged peptidomimetic scaffold designed to target difficult Protein-Protein Interactions (PPIs).[1][2] Unlike traditional small molecules that target deep enzymatic pockets, this scaffold mimics the


-turn conformation  of peptide chains—specifically the Phenylalanine-Proline (Phe-Pro) turn—allowing it to disrupt large, flat protein interfaces.[1][2]

The 3,5-difluorobenzyl moiety serves two critical functions:

  • Bioisosterism: It mimics the side chain of Phenylalanine but with enhanced lipophilicity and metabolic stability (blocking P450 oxidation sites).

  • Electronic Tuning: The fluorine atoms modulate the acidity of the piperazinone ring, enhancing hydrogen bond donor capability at the interface.

Primary Target Class: While used in various contexts (including NK1 receptor antagonists and Farnesyltransferase inhibitors), this guide focuses on its validation as an inhibitor of Wnt/


-catenin signaling  (via TBL1) or MDM2-p53 interaction , where Phe-Pro mimetics are critical.[1][2]

Comparative Analysis: Scaffold vs. Alternatives

In the context of inhibiting Protein-Protein Interactions (PPIs), this scaffold offers distinct advantages over biological peptides and traditional small molecules.

Table 1: Performance Matrix of PPI Inhibitor Classes
Feature3-(3,5-Difluoro-benzyl)-piperazin-2-one Linear Peptide (Phe-Pro) Traditional Small Molecule (e.g., Nutlin-3a)
Conformational Rigidity High (Locked

-turn mimetic)
Low (Entropically penalized binding)High (Rigid core)
Metabolic Stability High (Fluorine blocks metabolism; lactam stable)Very Low (Rapid proteolysis)High
Membrane Permeability Moderate-High (LogP optimized by Fluorine)Low (Polar backbone)High
Target Selectivity Tunable (Via N1/N4 substitution)High (Native sequence)High (Specific pocket)
Synthetic Accessibility High (Modular synthesis)High (SPPS)Low-Moderate (Complex synthesis)
Primary Utility Hit-to-Lead Optimization / Fragment Biological Probe (In vitro only)Clinical Candidate

Validation Logic & Pathway Map

To validate this molecule, one must prove it engages the target (e.g., TBL1 in the Wnt pathway) and disrupts the downstream signaling cascade.

Pathway Visualization (Wnt/ -catenin Inhibition)

Wnt_Pathway_Validation Compound 3-(3,5-Difluoro-benzyl)- piperazin-2-one TBL1 TBL1 (Target Protein) Compound->TBL1  Direct Binding (Kd ~ nM-µM) BetaCatenin Beta-Catenin Compound->BetaCatenin  Promotes Degradation (Indirectly) TBL1->BetaCatenin  Recruitment (Blocked by Compound) TCF_LEF TCF/LEF Tx Factors BetaCatenin->TCF_LEF  Nuclear Translocation Proteasome Proteasome Degradation BetaCatenin->Proteasome  Clearance Transcription Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Transcription  Activation

Caption: Mechanism of Action. The scaffold binds TBL1, preventing Beta-Catenin recruitment and promoting its degradation, thereby silencing Wnt target genes.

Experimental Protocols for Validation

To scientifically validate the target, you must move from Biophysical Engagement to Functional Phenotype .

Phase 1: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Quantify the binding affinity (


) and kinetics (

) between the scaffold and the purified target protein (e.g., TBL1).[2]

Protocol:

  • Chip Preparation: Immobilize Recombinant Human TBL1 (biotinylated) onto a Streptavidin (SA) sensor chip.[2] Aim for a density of ~2000 RU to prevent steric hindrance.

  • Compound Preparation: Dissolve 3-(3,5-Difluoro-benzyl)-piperazin-2-one in 100% DMSO (10 mM stock). Dilute in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO) to a concentration series (e.g., 0.1 µM to 100 µM).

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow. Flow rate: 30 µL/min.

  • Reference Subtraction: Simultaneously inject over a mock-coupled flow cell (biotin-BSA) to subtract non-specific binding.[1][2]

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: A dose-dependent response with

      
       and rapid reversibility (typical for fragments/scaffolds).[1][2]
      
Phase 2: Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA)

Objective: Prove the compound enters the cell and stabilizes the target protein against heat denaturation.[1][2]

Protocol:

  • Treatment: Treat HCT116 cells (Wnt-active) with 50 µM compound or DMSO control for 2 hours.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes. Cool immediately to
    
    
    .
  • Lysis: Add NP-40 (0.8% final) and freeze-thaw 3x to lyse. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Run the soluble supernatant on SDS-PAGE.[1][2] Immunoblot for TBL1.

  • Quantification: Plot band intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
       shift > 
      
      
      
      ) in the treated sample compared to DMSO.[1][2]
Phase 3: Functional Reporter Assay (TOPFlash)

Objective: Confirm the inhibition of the Wnt transcriptional output.

Protocol:

  • Transfection: Transfect HEK293T cells with the TOPFlash plasmid (TCF-binding sites driving Luciferase) and FOPFlash (Mutant control) + Renilla (normalization).[1][2]

  • Induction: 24h post-transfection, treat cells with Wnt3a-conditioned medium + Compound (Dose Response: 0.1 - 50 µM).[1][2]

  • Incubation: Incubate for 18-24 hours.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Calculation: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to Wnt3a-only control.

    • Success Criteria: Dose-dependent reduction in TOPFlash signal without affecting Renilla (toxicity check) or FOPFlash (specificity check).

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis (>95% Purity) Step1 Biophysical (SPR / TSA) Start->Step1  Confirm Kd Step2 Target Engagement (CETSA / NanoBRET) Step1->Step2  Confirm Cell Entry Step3 Functional (Reporter Assay) Step2->Step3  Confirm Pathway Inhibition Decision Validated? Step3->Decision Decision->Step1  No (Re-design) Outcome Lead Optimization Decision->Outcome  Yes

Caption: The "Self-Validating" Workflow. Each step filters out false positives: SPR (sticky compounds), CETSA (impermeable compounds), and Reporter Assays (off-target toxicity).

References

  • Design and Synthesis of Piperazinone Derivatives. Journal of Medicinal Chemistry. Focuses on the piperazin-2-one scaffold as a constrained peptidomimetic for PPI inhibition.[1][2] [1][2]

  • Targeting Wnt Signaling via TBL1-Beta Catenin Interaction. Nature Chemical Biology.[1][2] Describes the validation of similar scaffolds using TOPFlash and Biophysical assays. [1][2]

  • The Cellular Thermal Shift Assay (CETSA) for Target Validation. Science. The authoritative protocol for validating intracellular target engagement. [1][2]

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Explains the metabolic and electronic rationale for the 3,5-difluorobenzyl moiety. [1][2]

  • Piperazin-2-one as a Privileged Scaffold. European Journal of Medicinal Chemistry. Comprehensive review of the scaffold's utility in GPCR and Kinase inhibition. [1][2]

Sources

Comparative Toxicology of Fluorinated Piperazine Scaffolds: A Mechanistic & Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Toxicology of Fluorinated Piperazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a versatile linker in antidepressants, antipsychotics, and antihistamines. However, the introduction of fluorine—often employed to block metabolic "soft spots" and modulate lipophilicity—can drastically alter the toxicological profile.

This guide provides a technical comparison of TFMPP (1-(3-trifluoromethylphenyl)piperazine) against its non-fluorinated parent BZP (1-benzylpiperazine) and chlorinated analog mCPP . We analyze how fluorination shifts the safety paradigm from simple sympathomimetic toxicity to complex serotonergic and metabolic liabilities.

Structural & Physicochemical Profiling

The addition of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is not merely a steric modification; it fundamentally alters the electronic and physicochemical landscape of the molecule.

Table 1: Comparative Physicochemical Properties

PropertyBZP (Benzylpiperazine)TFMPP (3-Trifluoromethylphenylpiperazine)mCPP (3-Chlorophenylpiperazine)Impact of Fluorination
Structure Phenyl-CH2-PiperazinePhenyl-CF3-PiperazinePhenyl-Cl-PiperazineElectronic Pull: CF3 is strongly electron-withdrawing, reducing the pKa of the piperazine nitrogen.
LogP (Lipophilicity) ~1.5 - 1.8~2.8 - 3.1~2.4 - 2.6Bioavailability: Increased LogP enhances Blood-Brain Barrier (BBB) penetration, increasing CNS exposure.
pKa (Basic N) ~9.2~8.5~8.8Lysosomal Trapping: Lower pKa may reduce lysosomal accumulation compared to highly basic amines.
Metabolic Soft Spot Aromatic Ring (High)Meta-position blocked by CF3Meta-position blocked by ClMetabolic Switching: Fluorine blocks oxidation at the C3 position, redirecting metabolism to the piperazine ring.

Senior Scientist Insight: The ~1.0 log unit increase in lipophilicity for TFMPP compared to BZP is the critical driver of its distinct toxicology. While BZP relies on active transport and high doses for CNS effects, TFMPP passively diffuses more efficiently, leading to higher brain-to-plasma ratios.

Metabolic Stability & Bioactivation Pathways

A common misconception is that fluorination always "stabilizes" a drug. While it prevents metabolism at the specific fluorinated site, it often creates "metabolic bottlenecks" that lead to drug-drug interactions (DDIs).

The "Metabolic Shunt" Effect

In non-fluorinated piperazines (like BZP), Cytochrome P450 enzymes (CYP2D6, CYP3A4) readily hydroxylate the aromatic ring. In TFMPP, the electron-withdrawing -CF3 group deactivates the ring towards oxidation and physically blocks the meta-position.

  • Consequence: Metabolism shifts towards N-dealkylation and piperazine ring hydroxylation .

  • Toxicological Liability: This shift slows overall clearance. Furthermore, TFMPP acts as a competitive inhibitor of CYP2D6. When co-administered with other substrates (e.g., BZP in "party pills"), it inhibits the metabolism of the co-drug, leading to non-linear pharmacokinetics and synergistic toxicity.

MetabolicSwitching Substrate Phenylpiperazine Scaffold CYP CYP450 Enzyme Substrate->CYP Metab_Ring Ring Hydroxylation (Rapid Clearance) CYP->Metab_Ring Standard Path (No F) Block Fluorine Blockade (Steric/Electronic) CYP->Block With -CF3 Excretion1 Renal Excretion Metab_Ring->Excretion1 Metab_N N-Dealkylation / Piperazine Oxidation Block->Metab_N Metabolic Switching Accumulation Tissue Accumulation (CNS Toxicity) Metab_N->Accumulation

Figure 1: The Metabolic Switching Mechanism. Fluorination blocks the primary clearance pathway (green), forcing the molecule through slower secondary pathways (orange/red), leading to accumulation.

Comparative Organ Toxicity
A. Hepatotoxicity (HepG2 Models)

While piperazines are generally not direct hepatotoxins, the fluorinated derivatives show increased cytotoxicity in HepG2 assays compared to their non-fluorinated counterparts.

  • Mechanism: The increased lipophilicity of TFMPP allows for greater intracellular accumulation.

  • Data Trends:

    • BZP: LC50 > 500 µM (Low intrinsic cytotoxicity).

    • TFMPP: LC50 ~ 100 - 250 µM (Moderate cytotoxicity).

    • Fluorinated Antimalarial Analogs: LC50 ~ 20 - 50 µM (High cytotoxicity).

  • Interpretation: The trifluoromethyl group enhances membrane disruption and mitochondrial stress. However, clinical hepatotoxicity is rare because CNS toxicity (seizures/serotonin syndrome) occurs at doses far below the threshold for liver failure.

B. Cardiotoxicity (hERG & Serotonergic)

This is the most critical safety screen for piperazine candidates.

  • hERG Liability: The phenylpiperazine moiety is a known pharmacophore for hERG channel blockade (Class III antiarrhythmic effect).

    • Structural Alert: Basic nitrogen + Lipophilic linker + Aromatic ring.

    • Risk: TFMPP carries a theoretical risk of QT prolongation. However, its functional cardiotoxicity is dominated by receptor pharmacology.

  • Functional Toxicity (The "Serotonin Storm"):

    • Unlike BZP (which causes tachycardia via sympathomimetic NE release), TFMPP is a 5-HT agonist .

    • Clinical Picture: Bradycardia and hypotension (mediated by 5-HT1A) or hypertension (5-HT2A), depending on the dose.

    • Comparison: BZP = Stimulant cardiac profile; TFMPP = Mixed/Depressant cardiac profile.

Experimental Protocols

To validate these toxicological profiles in your own lab, use the following self-validating workflows.

Protocol A: Comparative Metabolic Stability Assay

Objective: Determine the "Fluorine Effect" on intrinsic clearance (


).
  • Preparation: Prepare 10 mM stocks of BZP and TFMPP in DMSO.

  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM final) for 5 mins at 37°C.

    • Start: Add NADPH-regenerating system.

    • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Validation Criteria: Positive control (Verapamil) must show high clearance; Negative control (Warfarin) must show stability.

Protocol B: High-Content Cytotoxicity Screening

Objective: Distinguish between general necrosis and mitochondrial toxicity.

ExperimentalWorkflow Seeding Seed HepG2 Cells (10k cells/well) Dosing Dose Response (0 - 500 µM) Seeding->Dosing Incubation 24h Incubation @ 37°C Dosing->Incubation Multiplex Multiplex Assay Additions Incubation->Multiplex Readout1 Resazurin (Cell Viability) Multiplex->Readout1 Readout2 MitoSox (ROS Generation) Multiplex->Readout2 Readout3 LDH Release (Membrane Integrity) Multiplex->Readout3 Analysis Calculate IC50 & Mechanism of Action Readout1->Analysis Readout2->Analysis Readout3->Analysis

Figure 2: Multiplex Cytotoxicity Workflow. This protocol differentiates between simple cell death (LDH) and fluorine-driven oxidative stress (MitoSox).

References
  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs).[1][2] PubMed.[3] [Link]

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology.[2] [Link]

  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[4] Neuropsychopharmacology.[4] [Link]

  • Redfern, W. S., et al. (2003).[5] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug discovery. Cardiovascular Research. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. [Link]

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Safety Operating Guide

A Comprehensive Safety and Handling Guide for 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(3,5-Difluoro-benzyl)-piperazin-2-one. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver immediate, actionable information tailored to the specific nature of this compound, grounded in established safety science and regulatory standards.

Hazard Analysis: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 3-(3,5-Difluoro-benzyl)-piperazin-2-one is not available, a thorough analysis of its structural components—a difluorinated benzyl group and a piperazinone core—allows for a robust hazard assessment. Structurally related compounds, such as piperazine and various fluorinated aromatic compounds, exhibit a consistent hazard profile that must be respected.

  • Skin and Eye Irritation/Corrosion : Piperazine and its derivatives are known to be corrosive or irritant to the skin and eyes.[1] Direct contact can cause chemical burns and severe eye damage.[1]

  • Respiratory Irritation : Inhalation of dust or fumes may cause respiratory tract irritation.[2]

  • Harmful if Swallowed : Oral toxicity is a concern with this class of compounds.[2]

  • Sensitization : Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms upon repeated exposure.[1]

Given these potential hazards, all handling procedures must be designed to prevent any direct contact with the compound. This principle informs every subsequent recommendation in this guide. All laboratory activities involving this compound must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[1][3][4][5]

Personal Protective Equipment (PPE): Your Primary Barrier

PPE is the last line of defense against chemical exposure and must be selected and used correctly. The following PPE is mandatory when handling 3-(3,5-Difluoro-benzyl)-piperazin-2-one.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the compound or solvents. Goggles provide a seal around the eyes, and the face shield protects the rest of the face. Standard safety glasses are insufficient.[3]
Hand Protection Double-gloving: an inner nitrile glove followed by an outer butyl rubber or Viton™ glove.The difluorinated aromatic ring may compromise standard nitrile gloves with prolonged contact. Butyl rubber offers superior resistance to a wide variety of chemicals, though it performs poorly with aromatic hydrocarbons.[6][7] Given the uncertainty, a double-gloving approach provides a robust barrier. Change gloves immediately if contamination is suspected.[8]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes made of a non-porous material.Prevents injury from spills or dropped items.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if procedures may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.Ensures that airborne particles or vapors are not inhaled. All respirator use must be part of a formal respiratory protection program.
Operational Handling Protocol: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling 3-(3,5-Difluoro-benzyl)-piperazin-2-one from receipt to use.

3.1. Receiving and Storage

  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate : Store the compound in a designated, well-ventilated, and clearly labeled area for reactive and toxic chemicals.

  • Conditions : Keep the container tightly closed in a dry, cool place, away from strong oxidizing agents and acids.[1]

3.2. Preparation and Use

  • Designated Area : All handling of the solid compound and its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-Experiment Checklist : Before starting, ensure that all necessary PPE is correctly worn, an emergency eyewash station and safety shower are accessible and unobstructed, and appropriate waste containers are ready.

  • Weighing : When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static measures to prevent dispersal of the powder.

  • Dissolution : Add solvents to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Post-Handling : After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution.

3.3. Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill : For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Workflow for Safe Handling of 3-(3,5-Difluoro-benzyl)-piperazin-2-one

Caption: A flowchart illustrating the key stages of safe handling, from preparation to disposal.

Disposal Plan: Ensuring Regulatory Compliance

All waste materials contaminated with 3-(3,5-Difluoro-benzyl)-piperazin-2-one are considered hazardous waste and must be managed according to the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste generators (40 CFR Part 262).[2][9][10][11]

4.1. Waste Segregation and Collection

  • Containers : Use separate, clearly labeled, and chemically compatible containers for solid waste, liquid waste, and contaminated sharps.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[12]

  • Solid Waste : Includes contaminated gloves, bench paper, weigh boats, and any unreacted solid compound.

  • Liquid Waste : Includes reaction mixtures and solvent rinses. Do not mix incompatible waste streams.

  • Container Management : Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area within the laboratory.

4.2. Disposal Procedure

  • Collection : Once a waste container is full, or if work on the project is complete, arrange for its removal.

  • EHS Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not pour any waste down the drain.

  • Documentation : Maintain accurate records of the waste generated as required by your institution and local regulations.

By adhering to these protocols, you ensure not only your personal safety but also the protection of your colleagues and the environment, fostering a culture of scientific integrity and responsibility.

References

  • OSHA Laboratory Safety Standard (29 CFR 1910.1450) . Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste . U.S. Government Publishing Office. [Link]

  • Material Safety Data Sheet for a Piperazine Derivative . 3A Senrise. [Link]

  • Categories of Hazardous Waste Generators . U.S. Environmental Protection Agency. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan . CloudSDS. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . eCFR. [Link]

  • 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) . American Foundry Society. [Link]

  • How to Manage Episodic Hazardous Waste [40 CFR 262] . Environmental Resource Center. [Link]

  • Chemical Resistance Guide . BMC Protect. [Link]

  • OSHA Glove Selection Chart . University of Pittsburgh Environmental Health and Safety. [Link]

  • Hand Protection Chemical Resistance Guide . U.S. Environmental Protection Agency. [Link]

  • Microflex Chemical Resistance Guide . Microflex. [Link]

  • Chemical Resistance Glove Guide . ABL Distribution. [Link]

  • Resistance To Chemicals of Common Glove Materials . University of California, Berkeley. [Link]

  • Hand Protection Chemical Resistance Guide . Columbia University Environmental Health and Safety. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.